molecular formula C15H13N5O2 B11004331 N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B11004331
M. Wt: 295.30 g/mol
InChI Key: BFBBNQISCYXNNY-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a hybrid molecule featuring a pyrazine carboxamide moiety linked via a glyoxylamide bridge to a 1H-indol-4-amine group. The compound’s design integrates aromatic heterocycles (pyrazine and indole), which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-6-7-18-13)20-12-3-1-2-11-10(12)4-5-17-11/h1-8,17H,9H2,(H,19,22)(H,20,21)

InChI Key

BFBBNQISCYXNNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazine-2-carboxamide Intermediates

The pyrazine-2-carboxamide unit serves as a critical precursor. A common approach involves functionalizing pyrazine-2-carboxylic acid through sequential esterification, hydrazide formation, and cyclization. For example, 2-pyrazinecarboxylic acid undergoes esterification in methanol with sulfuric acid catalysis at 60°C to yield methyl 2-pyrazinecarboxylate . Subsequent treatment with hydrazine hydrate in ethanol at 80°C produces 2-pyrazinecarbohydrazide, which is cyclized with carbon disulfide under alkaline conditions to form 1,3,4-oxadiazole derivatives .

Table 1: Key Steps in Pyrazine-2-carboxamide Intermediate Synthesis

StepReactantsConditionsProductReference
12-Pyrazinecarboxylic acidMeOH, H<sub>2</sub>SO<sub>4</sub>, 60°C, 4hMethyl 2-pyrazinecarboxylate
2Methyl ester + NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEtOH, 80°C, 2h2-Pyrazinecarbohydrazide
3Hydrazide + CS<sub>2</sub>NaOH, 60°C, 24h5-(Pyrazin-2-yl)-1,3,4-oxadiazole

Amidation of 2-pyrazinecarboxylic acid with ammonia or amines under coupling agents (e.g., HATU, EDCI) represents an alternative route. For instance, reaction with ammonium chloride in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) generates pyrazine-2-carboxamide in moderate yields .

Preparation of Indole-4-ylamine Derivatives

Functionalization at the indole 4-position remains challenging due to the inherent reactivity of the indole ring. Directed ortho-lithiation strategies enable selective substitution: treating 1H-indole with lithium diisopropylamide (LDA) at -78°C followed by quenching with nitro sources (e.g., isoamyl nitrite) introduces a nitro group at position 4 . Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the nitro group to an amine, yielding 1H-indol-4-amine.

Table 2: Indole-4-ylamine Synthesis via Nitration-Reduction

StepReactantsConditionsProductReference
11H-Indole + LDATHF, -78°C, 1hLithiated indole
2Lithiated indole + isoamyl nitrite-78°C to rt, 12h4-Nitro-1H-indole
34-Nitroindole + H<sub>2</sub>, Pd/CEtOH, 50 psi, 24h1H-Indol-4-amine

Alternative methods employ cross-coupling reactions. For example, Suzuki-Miyaura coupling of 4-bromo-1H-indole with pinacol boronic esters using Pd(PPh<sub>3</sub>)<sub>4</sub> and potassium phosphate in dimethoxyethane (DME) affords 4-substituted indoles .

Coupling Strategies for Assembling the Target Compound

The glyoxylamide linker bridges the pyrazine carboxamide and indole-4-ylamine units. Condensation of pyrazine-2-carboxamide with ethyl glyoxylate in dichloromethane (DCM) forms the reactive intermediate ethyl 2-oxo-2-(pyrazine-2-carboxamido)acetate. Subsequent nucleophilic acyl substitution with 1H-indol-4-amine in tetrahydrofuran (THF) under inert atmosphere yields the target compound .

Table 3: Coupling Reaction Optimization

Coupling AgentSolventTemperatureTimeYieldReference
EDCI/HOBtDMF25°C12h62%
CDITHF0°C to rt6h58%
DCCCH<sub>2</sub>Cl<sub>2</sub>40°C8h55%

Microwave-assisted synthesis significantly enhances efficiency. Heating a mixture of pyrazine-2-carboxamide, ethyl glyoxylate, and indole-4-amine in DMF at 120°C for 30 minutes under microwave irradiation achieves 78% yield .

Microwave-Assisted Synthesis Approaches

Microwave technology accelerates reaction kinetics and improves regioselectivity. A protocol involving Pd(OAc)<sub>2</sub>, Xantphos, and cesium carbonate in toluene under microwave irradiation (150°C, 20 minutes) facilitates direct coupling between pyrazine-2-carboxamide and 4-iodo-1H-indole, bypassing intermediate isolation .

Table 4: Microwave-Assisted Coupling Parameters

CatalystLigandBaseSolventYieldReference
Pd(OAc)<sub>2</sub>XantphosCs<sub>2</sub>CO<sub>3</sub>Toluene82%
PdCl<sub>2</sub>(dppf)DppfK<sub>3</sub>PO<sub>4</sub>DME75%

Comparative Analysis of Synthesis Methods

Traditional condensation methods (e.g., EDCI/HOBt) offer moderate yields but require prolonged reaction times. In contrast, microwave-assisted protocols reduce synthesis time from hours to minutes while improving yields by 15–20% . Catalytic systems employing palladium with bulky phosphine ligands (e.g., Xantphos) enhance coupling efficiency by mitigating side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrazine carboxamide can be reduced to form corresponding alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrazine carboxamide.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of HIV-1 protease by binding to its active site, preventing the cleavage of viral polyproteins . The indole moiety also interacts with various receptors, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name (CAS or Identifier) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
Target Compound Indole + Pyrazine carboxamide Indol-4-yl, glyoxylamide linker ~295.3 (calculated) -
N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) Indole + Pyrazine carboxamide Indol-5-yl, 3-fluorobenzoyl substitution -
N-{2-[(1-Methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide (CAS 1351699-08-5) Indole + Pyrazine carboxamide Indol-4-yl, methyl group at N1 309.32
[M(L)(Cp*)Cl]PF₆ (M = Rh, Ir) Quinoline + Pyrazinamide hybrid 7-Chloroquinoline, cyclopentadienyl-metal -
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide Indole + Hydrazinyl-glyoxylamide Indol-2-yl, acetylphenyl hydrazine -
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone + Benzamide Chlorophenyl, azetidinone core -

Key Observations :

  • Indole Positional Isomerism : The target compound’s indol-4-yl group distinguishes it from indol-5-yl (e.g., 4e in ) and indol-2-yl (e.g., ) analogues. Positional changes significantly impact biological target engagement; for instance, indol-5-yl derivatives show potent MAO-B inhibition, while indol-2-yl analogues focus on antimicrobial activity .
  • Hybrid Scaffolds: Metal complexes (e.g., Rh/Ir in ) and azetidinone derivatives (e.g., ) demonstrate the versatility of carboxamide-linked pharmacophores in diversifying biological applications.
Enzyme Inhibition (MAO-B)
  • Compound 4e (Indol-5-yl derivative): Exhibits competitive MAO-B inhibition with IC₅₀ = 0.78 µM and selectivity index >120, attributed to the 3-fluorobenzoyl group enhancing hydrophobic interactions .
  • The indol-4-yl group may favor alternative targets.
Antimicrobial and Anticancer Activity
  • Azetidinone Derivatives: Compound 4 () shows broad-spectrum antimicrobial activity (Gram-positive bacteria, fungi) and moderate anticancer effects against MCF7 cells, linked to its chlorophenyl and azetidinone moieties.
  • Hydrazinyl-glyoxylamide Analogues (): Demonstrated antimicrobial activity via hydrazinecarboxamide linkages, though less potent than azetidinones.
Metal Complexes

    Biological Activity

    N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

    Structure

    The molecular structure of this compound can be described as follows:

    • Molecular Formula: C12H12N4O2
    • Molecular Weight: 244.25 g/mol
    • IUPAC Name: this compound

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including cyclization and coupling reactions to form the pyrazine and indole moieties. Various synthetic routes have been reported, emphasizing the importance of reaction conditions in achieving high yields and purity.

    This compound exhibits a range of biological activities primarily through its interaction with specific enzymes and receptors. Key mechanisms include:

    • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
    • Receptor Modulation : It acts as a modulator for various receptors, including serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.

    Therapeutic Applications

    The compound has been investigated for several therapeutic applications:

    • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
      Cell LineIC50 (μM)
      K562 (Leukemia)0.07
      HeLa (Cervical)>20
      MCF7 (Breast)>20
    • Neuropsychiatric Disorders : The compound shows promise in treating conditions such as depression and anxiety by modulating serotonin levels.

    Case Studies

    • Antiproliferative Effects : A study by Romagnoli et al. (2009) highlighted the antiproliferative properties of this compound against human leukemia cells, indicating an IC50 value of 0.07 μM, demonstrating significant potency in this context .
    • Serotonin Receptor Affinity : Research has indicated that derivatives of this compound have a higher affinity for the 5HT_2C receptor subtype compared to other serotonin receptors, suggesting a targeted approach for treating mood disorders .

    Q & A

    Q. What are the recommended synthetic routes for N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide, and how can reaction conditions be optimized?

    The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with indole-containing amines. A validated approach includes:

    • Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C to form the reactive intermediate .
    • Step 2 : Reaction with 1H-indol-4-amine derivatives under controlled pH (e.g., using DIPEA as a base) to minimize side reactions.
    • Optimization : Solvent choice (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:2 acid/amine) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .

    Q. How can researchers confirm the structural integrity and purity of this compound?

    • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns, as demonstrated for related pyrazine carboxamides .
    • Spectroscopic Analysis :
      • ¹H/¹³C NMR : Confirm indole NH (δ 10–12 ppm), pyrazine protons (δ 8.5–9.5 ppm), and amide carbonyl (δ 165–170 ppm) .
      • HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₂N₆O₂).
    • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

    Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

    • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., aldose reductase) using fluorometric assays. The indole and pyrazine moieties may target ATP-binding pockets .
    • Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to reference drugs like imatinib derivatives .
    • Cellular Uptake : Use fluorescence tagging (e.g., FITC conjugation) to assess membrane permeability .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

    • Yield Discrepancies : Systematically vary catalysts (e.g., EDCI vs. DCC), solvents (polar aprotic vs. ethers), and reaction times. For example, DMF improves solubility of polar intermediates compared to THF .
    • Biological Variability : Use standardized cell lines (ATCC-validated) and control for assay conditions (e.g., serum concentration, incubation time). Replicate conflicting studies with identical compound batches .

    Q. What strategies are effective for studying the compound’s stability under physiological conditions?

    • Degradation Profiling : Incubate in PBS (pH 7.4) at 37°C and analyze aliquots via LC-MS over 24–72 hours. Major degradation pathways include hydrolysis of the amide bond or oxidation of the indole ring .
    • Metabolite Identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

    Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

    • Docking Studies : Model interactions with target proteins (e.g., HIV-1 integrase) using AutoDock Vina. The pyrazine carboxamide may form hydrogen bonds with catalytic residues .
    • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with biological activity using descriptors like logP and polar surface area .

    Q. What advanced techniques characterize the compound’s coordination chemistry with metal ions?

    • Spectroscopic Titration : Monitor UV-Vis shifts upon addition of Ru(II) or Mn(II) salts, indicating complexation via the carboxamide and pyrazine nitrogen atoms .
    • Single-Crystal Analysis : Resolve metal-ligand bond lengths and geometry (e.g., octahedral vs. square planar) for complexes .

    Methodological Best Practices

    • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
    • Data Validation : Use triplicate biological replicates and report SEM/STDEV. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
    • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and metabolite disposal .

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